Pam3CSK4 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

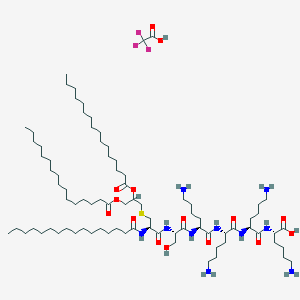

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H156N10O13S.C2HF3O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85;3-2(4,5)1(6)7/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102);(H,6,7)/t66?,67-,68-,69-,70-,71-,72-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUABEPVGXYOKOG-UDFJXRDYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H157F3N10O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1624.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Pam3CSK4 TFA: A TLR1/TLR2 Agonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Pam3CSK4 TFA, a synthetic triacylated lipopeptide that serves as a potent and specific agonist for the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer complex.[1][2] This document details its mechanism of action, downstream signaling pathways, and applications in immunology research, and provides structured data and experimental protocols for its effective use in a laboratory setting.

Introduction to this compound

Pam3CSK4 (Pam3Cys-Ser-Lys4) is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins, which are pathogen-associated molecular patterns (PAMPs).[1] Its structure allows it to be recognized by the TLR2 and TLR1 heterodimer on the surface of various immune cells, including monocytes, macrophages, and dendritic cells.[1][] The trifluoroacetate (TFA) salt form of Pam3CSK4 generally offers enhanced water solubility and stability, making it suitable for a wide range of in vitro and in vivo experimental applications.[4]

Mechanism of Action and Signaling Pathway

Upon binding to the TLR1/TLR2 heterodimer, Pam3CSK4 initiates a MyD88-dependent signaling cascade.[1] This leads to the recruitment of downstream adaptor proteins and kinases, ultimately resulting in the activation of key transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1] These transcription factors then translocate to the nucleus and induce the expression of a wide array of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[][5]

The primary signaling pathways activated by Pam3CSK4 include the mitogen-activated protein kinase (MAPK) pathways—specifically ERK1/2, JNK, and p38—and the canonical NF-κB pathway.[5][6] Activation of these pathways leads to cellular responses such as cytokine production (e.g., IL-6, IL-8, TNF-α, and IL-1β), enhanced antigen presentation, and the promotion of T-helper 1 (Th1) and Th17 cell differentiation.[5][7][8]

Figure 1: Pam3CSK4-induced TLR1/TLR2 signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, compiled from various research applications.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₈₁H₁₅₆N₁₀O₁₃S • 3TFA | [1][9] |

| Molecular Weight | 1852.33 g/mol | [1][9] |

| Purity | ≥95% | [1][7] |

| Solubility | Soluble in water (up to 2 mg/ml) and 50% Ethanol/water (up to 1 mg/ml). | [1][7] |

Table 2: Biological Activity and Working Concentrations

| Parameter | Value | Cell Type/System | Reference |

| EC₅₀ (Human TLR1/2) | 0.47 ng/mL | HEK293 cells | [4][10][11][12][13] |

| EC₅₀ (Equine TLR1/2) | 18.73 ng/mL | SW620 cells | [11] |

| In Vitro Working Concentration | 0.1 - 100 ng/mL | Various cell lines | [14] |

| In Vivo Working Concentration | 2 - 20 µ g/mouse | Mice | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

NF-κB Reporter Assay in HEK293 Cells

This assay is commonly used to quantify the activation of the NF-κB pathway in response to TLR agonists.

Materials:

-

HEK293 cells

-

Plasmids: pNF-kB-SEAP (secreted embryonic alkaline phosphatase reporter), pCMV/TLR1, and pCMV/TLR2

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound

-

SEAP detection reagent

-

96-well cell culture plates

-

Luminometer or spectrophotometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with pNF-kB-SEAP, pCMV/TLR1, and pCMV/TLR2 plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 48 hours to allow for expression of the receptors and reporter gene.

-

Stimulation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range is 10 pg/mL to 100 ng/mL. Add the this compound dilutions to the cells.

-

Incubation: Incubate the stimulated cells for 6-24 hours.

-

Detection: Collect the cell culture supernatant and measure SEAP activity using a chemiluminescent or colorimetric substrate according to the manufacturer's protocol.

-

Data Analysis: Quantify the light output or absorbance and plot the results as a function of this compound concentration to determine the EC₅₀.

Figure 2: Workflow for an NF-κB reporter assay.

Cytokine Quantification by ELISA

This protocol outlines the measurement of cytokine production from immune cells following stimulation with this compound.

Materials:

-

Primary immune cells (e.g., human monocytes, mouse bone marrow-derived macrophages) or a relevant cell line.

-

This compound

-

Cell culture medium and supplements

-

ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

-

96-well ELISA plates

-

Plate reader

Protocol:

-

Cell Culture: Isolate and culture primary immune cells or seed a cell line in a 96-well plate. For primary human monocytes, a typical density is 2 x 10⁶ cells/mL.[5]

-

Stimulation: Treat the cells with varying concentrations of this compound. A common concentration is 50 ng/mL.[5] Include an unstimulated control.

-

Incubation: Incubate the cells for a specified period, typically 18-24 hours, to allow for cytokine production and secretion.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating the plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

Applications in Research

This compound is a versatile tool in immunology and drug discovery. Its key applications include:

-

Studying Innate Immunity: As a specific TLR1/TLR2 agonist, it is instrumental in elucidating the signaling pathways and cellular responses of the innate immune system.[1][]

-

Vaccine Adjuvant Development: Pam3CSK4 has shown potential as a vaccine adjuvant, enhancing antigen-specific immune responses.[8][9]

-

Drug Screening: It can be used in high-throughput screening assays to identify novel inhibitors or modulators of the TLR1/TLR2 signaling pathway.

-

Inflammation Research: Pam3CSK4 is used to induce inflammatory responses in vitro and in vivo to study the mechanisms of inflammation and to test the efficacy of anti-inflammatory compounds.[15]

-

Cell Differentiation Studies: It has been shown to influence the differentiation of hematopoietic stem cells towards a myeloid lineage.[16]

Conclusion

This compound is a well-characterized and potent agonist of the TLR1/TLR2 complex, making it an invaluable reagent for a wide range of immunological research. Its ability to specifically activate a key pattern recognition receptor allows for detailed investigation of innate immune signaling and cellular responses. The provided data and protocols serve as a guide for the effective utilization of this compound in experimental settings.

References

- 1. invivogen.com [invivogen.com]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. Toll-like receptor 2 agonist Pam3CSK4 enhances the induction of antigen-specific tolerance via the sublingual route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. invivogen.com [invivogen.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The molecular basis for recognition of bacterial ligands at equine TLR2, TLR1 and TLR6 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]

- 13. This compound (Pam3Cys-Ser-(Lys)4 TFA) | TLR1/2 Agonist | DC Chemicals [dcchemicals.com]

- 14. Novus Biologicals Pam3CSK4, TLR1 and TLR2 Ligand 0.1 mg | Buy Online | Novus Biologicals™ | Fisher Scientific [fishersci.co.uk]

- 15. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The TLR1/2 agonist PAM(3)CSK(4) instructs commitment of human hematopoietic stem cells to a myeloid cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pam3CSK4 TFA Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pam3CSK4 (Pam3CysSerLys4) is a synthetic triacylated lipopeptide that serves as a potent agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer.[1][2] By mimicking the acylated amino terminus of bacterial lipoproteins, Pam3CSK4 potently activates the innate immune system, making it a valuable tool for immunological research and a candidate for adjuvant development in vaccines and immunotherapies.[2] The trifluoroacetate (TFA) salt form is a common preparation of synthetic peptides like Pam3CSK4, resulting from its use in the purification process. While generally considered biologically comparable to the hydrochloride salt, researchers should be aware that TFA itself can occasionally exert biological effects. This guide provides a comprehensive analysis of the Pam3CSK4 signaling pathway, detailed experimental protocols, and quantitative data to support research and development efforts.

Core Signaling Pathways

Pam3CSK4 primarily initiates a signaling cascade through the TLR2/TLR1 heterodimer, which is predominantly dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of two major downstream pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. Evidence also suggests the involvement of a non-canonical NF-κB pathway and a MyD88-dependent interferon regulatory factor (IRF) pathway.

MyD88-Dependent Pathway

Upon binding of Pam3CSK4 to the TLR2/TLR1 complex, a conformational change occurs, leading to the recruitment of the TIRAP (TIR domain-containing adapter protein), which in turn recruits MyD88. MyD88 then associates with and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK-4 and IRAK-1. This leads to the activation of TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase. TRAF6, in conjunction with Ubc13 and Uev1A, catalyzes the formation of K63-linked polyubiquitin chains, which act as a scaffold to activate the TAK1 (TGF-β-activated kinase 1) complex. Activated TAK1 then phosphorylates and activates two major downstream cascades: the IKK complex (leading to NF-κB activation) and the MAPK kinases (leading to MAPK activation).

MyD88-Dependent Signaling Pathway.

NF-κB Activation

Pam3CSK4 is a potent activator of the NF-κB family of transcription factors.[3]

-

Canonical Pathway: The activated IKK complex, primarily through IKKβ, phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the canonical NF-κB heterodimer, p50/p65 (RelA). The p50/p65 dimer then translocates to the nucleus, where it binds to κB sites in the promoter regions of target genes, inducing the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4]

-

Non-Canonical Pathway: Pam3CSK4 has also been shown to activate the non-canonical NF-κB pathway, leading to the processing of p100 to p52.[5] This pathway is crucial for the induction of the anti-inflammatory cytokine IL-10.[5][6] The nuclear translocation of p52-containing complexes contributes to the differential gene expression profile induced by Pam3CSK4.[5]

MAPK Activation

The activated TAK1 complex also phosphorylates and activates a cascade of MAPK kinases (MKKs), which in turn phosphorylate and activate the three major MAPKs:

-

p38 MAPK: Phosphorylation of p38 is detected as early as 1 hour after Pam3CSK4 stimulation.[7] Activated p38 plays a role in the production of pro-inflammatory cytokines and has been implicated in the phosphorylation of STAT1 at serine 727.[8]

-

JNK (c-Jun N-terminal kinase): JNK phosphorylation is also observed at early time points following Pam3CSK4 treatment.[7]

-

ERK (Extracellular signal-regulated kinase): ERK is another MAPK activated by Pam3CSK4, contributing to the overall cellular response.[7]

Activated MAPKs go on to phosphorylate various transcription factors, including components of the AP-1 (Activator Protein-1) complex (e.g., c-Jun and c-Fos), which cooperate with NF-κB to drive the expression of inflammatory genes.

TRIF-Dependent and IRF Signaling

While the primary signaling route for TLR2 agonists is MyD88-dependent, some evidence suggests a role for TRIF (TIR-domain-containing adapter-inducing interferon-β) and the activation of IRFs.

-

TRIF Involvement: Studies have shown that Pam3CSK4 can induce the expression of TRIF mRNA in macrophages. This suggests an indirect role for TRIF, where initial MyD88-dependent signaling may lead to increased TRIF levels, potentially modulating subsequent or prolonged TLR responses.

-

IRF Activation: Pam3CSK4 has been reported to induce type I interferon (IFN) responses in a MyD88-dependent manner, involving the activation of IRF1 and IRF7. This pathway appears to be distinct from the TRIF-dependent IRF3 activation seen in TLR3 and TLR4 signaling. The precise mechanism of MyD88-dependent IRF7 activation downstream of TLR2 is still under investigation but is thought to involve a complex interplay of signaling molecules downstream of MyD88.[9]

Alternative Signaling Pathways.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of Pam3CSK4.

Table 1: Dose-Dependent Activation of NF-κB by Pam3CSK4

| Pam3CSK4 Concentration | Cell Type | Assay | Readout | Reference |

| 0.01 - 10 µg/mL | THP1-Dual cells | NF-κB reporter assay | Increased NF-κB activity | [10] |

| 1 µg/mL | Human Corneal Epithelial Cells | SEAP reporter assay | Increased NF-κB activity at 6 and 24 hours | [4] |

| 5 µg/mL | Bone Marrow-Derived Macrophages | Western Blot | Increased NF-κB p65 expression | [2] |

Table 2: Time-Course of MAPK Phosphorylation Induced by Pam3CSK4 (1 µg/mL)

| Time Point | Cell Type | MAPK | Phosphorylation Status | Reference |

| 1 hour | Brain Microvascular Endothelial Cells | p38 | Increased | [7] |

| 1 hour | Brain Microvascular Endothelial Cells | JNK | Increased | [7] |

| 1 hour | Brain Microvascular Endothelial Cells | ERK1/2 | Increased | [7] |

| 30 min | THP-1 cells | PLK1 | Increased phosphorylation | |

| 30 min | Vascular Endothelial Cells | p38 | Increased | [8] |

Table 3: Pam3CSK4-Induced Cytokine Production

| Cytokine | Pam3CSK4 Concentration | Cell Type | Incubation Time | Fold Increase/Concentration | Reference |

| IL-6 | 1 and 10 ng/mL | Human whole blood | 24 hours | Dose-dependent increase | [11] |

| TNF-α | 1 and 10 ng/mL | Human whole blood | 24 hours | Dose-dependent increase | [11] |

| IL-1β | 1 and 10 ng/mL | Human whole blood | 24 hours | Dose-dependent increase | [11] |

| IL-10 | 50 ng/mL | Human monocytes | Overnight | Significantly increased | [5] |

| IL-12 | 100 ng/mL | C57BL/6 macrophages | 24 hours | Lower than LPS-induced | |

| IL-10 | 5 µg/mL | Bone Marrow-Derived Macrophages | 24 hours | Increased | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to analyze the Pam3CSK4 signaling pathway.

Western Blot for Phosphorylated MAPK (e.g., phospho-p38)

This protocol describes the detection of phosphorylated p38 MAPK in cell lysates following Pam3CSK4 stimulation.

Materials:

-

Pam3CSK4 TFA

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total p38

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Stimulation: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of Pam3CSK4 for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add the chemiluminescent substrate to the membrane and acquire the image using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38.

Western Blot Workflow for Phospho-p38.

ELISA for Cytokine Measurement (e.g., IL-6)

This protocol outlines the quantification of IL-6 in cell culture supernatants using a sandwich ELISA.

Materials:

-

This compound

-

Cell culture medium and supplements

-

ELISA plate

-

Coating antibody (anti-human/mouse IL-6)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Recombinant IL-6 standard

-

Detection antibody (biotinylated anti-human/mouse IL-6)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Blocking: Wash the plate with wash buffer and block with blocking buffer for at least 1 hour at room temperature.

-

Standard and Sample Incubation: Prepare a serial dilution of the recombinant IL-6 standard. Add standards and cell culture supernatants (samples) to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature.

-

Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark until a color change is observed.

-

Stopping the Reaction: Add stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the IL-6 standards. Use the standard curve to determine the concentration of IL-6 in the samples.[12][13]

RT-qPCR for Gene Expression Analysis (e.g., TNF-α)

This protocol describes the measurement of TNF-α mRNA expression levels using two-step RT-qPCR.

Materials:

-

This compound

-

Cell culture medium and supplements

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for TNF-α and a housekeeping gene (e.g., GAPDH or β-actin)

-

Nuclease-free water

-

qPCR instrument

Procedure:

-

Cell Culture and Stimulation: Plate cells and treat with Pam3CSK4 for the desired time points.

-

RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.

-

Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and primers for TNF-α and the housekeeping gene.

-

Thermal Cycling: Run the qPCR reaction in a qPCR instrument using an appropriate thermal cycling protocol.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of TNF-α mRNA normalized to the housekeeping gene using the ΔΔCt method.[14][15][16]

Conclusion

This compound is a powerful tool for dissecting TLR2/1-mediated immune responses. Its signaling cascade is complex, involving the canonical and non-canonical NF-κB pathways, the MAPK pathway, and a MyD88-dependent activation of IRFs. Understanding these intricate pathways is crucial for researchers in immunology and for professionals in drug development aiming to modulate innate immune responses. The provided quantitative data and detailed experimental protocols offer a solid foundation for designing and interpreting experiments involving this potent TLR agonist. As research in this area continues, a deeper understanding of the nuanced regulation of Pam3CSK4-induced signaling will undoubtedly pave the way for novel therapeutic strategies.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. researchgate.net [researchgate.net]

- 3. invivogen.com [invivogen.com]

- 4. Toll-like receptor 2-mediated NF-kappa B pathway activation in ocular surface epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Toll-like receptor 1/2 agonists Pam(3) CSK(4) and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Toll-like receptor 2 ligand, Pam3CSK4, augments interferon-γ-induced nitric oxide production via a physical association between MyD88 and interferon-γ receptor in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Human IL-6 Quantikine ELISA Kit D6050: R&D Systems [rndsystems.com]

- 13. bmgrp.com [bmgrp.com]

- 14. Analysis of tumor necrosis factor α-induced and nuclear factor κB-silenced LNCaP prostate cancer cells by RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Real-time reverse transcription-polymerase chain reaction quantification of tumor necrosis factor alpha messenger in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Critical Distinction: A Technical Guide to Pam3CSK4 and Pam3CSK4 TFA for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Pam3CSK4 and its trifluoroacetate (TFA) salt, Pam3CSK4 TFA, two critical synthetic lipopeptides used in immunological research. Targeted at researchers, scientists, and drug development professionals, this document elucidates the core differences between these molecules, offering detailed data, experimental protocols, and visual aids to guide informed selection and application in research settings.

Core Chemical and Physical Differences

Pam3CSK4 (Pam3CysSerLys4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. It is a potent agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer (TLR2/1). The fundamental difference between Pam3CSK4 and this compound lies in the presence of trifluoroacetic acid (TFA) as a counterion in the latter. This seemingly minor difference has significant implications for the compound's physical properties, particularly solubility and stability.

While the biological activity of both forms is comparable at equivalent molar concentrations, the TFA salt form generally exhibits enhanced water solubility and stability.[1] This is a critical consideration for researchers preparing stock solutions and performing aqueous-based cellular assays.

Table 1: Comparison of Physicochemical Properties

| Property | Pam3CSK4 | This compound |

| Chemical Formula | C81H156N10O13S | C81H156N10O13S • xTFA |

| Molecular Weight | ~1510.24 g/mol | ~1852.33 g/mol (with 3 TFA) |

| Purity | Typically ≥95% | Typically ≥95% (can be >99%)[1] |

| Solubility | Soluble to 1 mg/ml in 50% Ethanol/water | Soluble to 16.67 mg/mL in water[1] |

| Stability | Standard | Generally enhanced stability[1] |

Biological Activity and Mechanism of Action

Both Pam3CSK4 and this compound function as potent activators of the TLR2/1 heterodimer.[2] This interaction initiates a MyD88-dependent signaling cascade, a crucial pathway in the innate immune response.[3][4] The activation of this pathway leads to the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the production of pro-inflammatory cytokines and chemokines.[5][6]

Signaling Pathway

The binding of Pam3CSK4 to the TLR2/1 complex recruits the adaptor protein MyD88. This is followed by the recruitment and phosphorylation of interleukin-1 receptor-associated kinases (IRAKs) and subsequent activation of TNF receptor-associated factor 6 (TRAF6). TRAF6, in turn, activates transforming growth factor-beta-activated kinase 1 (TAK1), which then phosphorylates the IκB kinase (IKK) complex and MAPK kinases (MKKs). The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the translocation of NF-κB into the nucleus to induce gene expression. Simultaneously, the MKKs activate the MAPK pathways (ERK, JNK, and p38), which also contribute to the inflammatory response.

Experimental Protocols

Accurate and reproducible experimental results are paramount. The following sections provide detailed methodologies for key assays used to characterize and compare the activity of Pam3CSK4 and this compound.

TLR2/1 Activation Assay using HEK-Blue™ hTLR2 Cells

This assay quantifies TLR2/1 activation by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is under the control of an NF-κB-inducible promoter.

Methodology:

-

Cell Preparation:

-

Culture HEK-Blue™ hTLR2 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selection antibiotics.

-

On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium.

-

Adjust the cell density to 5 x 10^4 cells/well in a 96-well plate.[7]

-

-

Stimulation:

-

Prepare serial dilutions of Pam3CSK4 or this compound in sterile, endotoxin-free water. A typical working concentration ranges from 0.1 to 10 ng/mL.[2]

-

Add 20 µL of the diluted compound to the appropriate wells. Include a positive control (e.g., a known concentration of Pam3CSK4) and a negative control (vehicle).

-

Add 180 µL of the cell suspension to each well.

-

-

Incubation and Measurement:

References

- 1. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]

- 2. invivogen.com [invivogen.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Toll-like receptor 2-mediated MAPKs and NF-κB activation requires the GNAO1-dependent pathway in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. 101.200.202.226 [101.200.202.226]

The Modulatory Role of Pam3CSK4 TFA on NF-κB Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pam3CSK4 TFA, a synthetic triacylated lipopeptide analogue of the N-terminal part of bacterial lipoproteins, is a potent agonist for Toll-like receptor 2 (TLR2) in heterodimerization with TLR1. Its engagement with the TLR1/TLR2 complex initiates a signaling cascade that prominently converges on the activation of the nuclear factor-kappa B (NF-κB) transcription factor. This activation is a critical event in the innate immune response, leading to the expression of a wide array of pro-inflammatory cytokines and chemokines. Understanding the precise mechanism and quantitative aspects of this compound-mediated NF-κB activation is paramount for its application in immunology research and as a potential vaccine adjuvant or immunomodulatory agent. This technical guide provides an in-depth overview of the signaling pathways, detailed experimental protocols for assessing NF-κB activation, and a summary of the quantitative data associated with this compound's effects.

Introduction to this compound and NF-κB

Pam3CSK4 is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a well-characterized agonist for the TLR1/TLR2 heterodimer, leading to the activation of the innate immune system.[1][2] The trifluoroacetate (TFA) salt of Pam3CSK4 is often used in research due to its stability and solubility.

The NF-κB family of transcription factors are pivotal regulators of inflammatory and immune responses.[3] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pathogen-associated molecular patterns (PAMPs) like Pam3CSK4, a signaling cascade is initiated, leading to the phosphorylation and subsequent proteasomal degradation of IκB proteins.[4][5] This allows the NF-κB dimers, most commonly the p50/p65 (RelA) heterodimer, to translocate to the nucleus and induce the transcription of target genes.[3]

The Pam3CSK4 Signaling Pathway to NF-κB Activation

The activation of NF-κB by Pam3CSK4 is a multi-step process initiated at the cell surface and culminating in the nucleus. The signaling pathway is primarily dependent on the adaptor protein MyD88.[2][6]

-

Recognition and Receptor Dimerization: Pam3CSK4 is recognized by the TLR1/TLR2 heterodimer on the cell surface.[1][2]

-

Recruitment of Adaptor Proteins: Upon ligand binding, the Toll/interleukin-1 receptor (TIR) domains of TLR1 and TLR2 recruit the adaptor protein MyD88.

-

Signal Transduction: MyD88 then recruits and activates IRAK4 (IL-1 receptor-associated kinase 4), which in turn phosphorylates IRAK1.

-

Activation of TRAF6 and IKK complex: Activated IRAK1 associates with TRAF6 (TNF receptor-associated factor 6), leading to the activation of the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).

-

IκBα Degradation and NF-κB Translocation: The activated IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[4][5] This releases the NF-κB p50/p65 heterodimer, which then translocates to the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3]

Interestingly, research also points to the involvement of the non-canonical NF-κB pathway (p100/p52) in response to Pam3CSK4, which is particularly important for the induction of IL-10.[3] Furthermore, recent studies have shown that the internalization of TLR2 via a clathrin-dependent mechanism is required for NF-κB activation in response to Pam3CSK4.[7][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. invivogen.com [invivogen.com]

- 3. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pam3CSK4 Induces MMP-9 Expression in Human Monocytic THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TLR2 Ligands Induce NF-κB Activation from Endosomal Compartments of Human Monocytes | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

Initial Studies on Pam3CSK4 TFA in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of initial in vitro studies involving the synthetic triacylated lipopeptide, Pam3CSK4 TFA. Pam3CSK4 is a potent agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer, mimicking the acylated amino terminus of bacterial lipoproteins.[1][2] Its ability to activate the innate immune system makes it a valuable tool for immunological research and a potential adjuvant in vaccine development.[3] This document outlines the fundamental mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and addresses important considerations when using the trifluoroacetate (TFA) salt form in cell culture.

Core Mechanism of Action

Pam3CSK4 is recognized by a heterodimer of TLR1 and TLR2 on the surface of various immune cells, including monocytes, macrophages, and dendritic cells.[2][4] This recognition event initiates a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2] The signaling culminates in the activation of key transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which drive the expression of pro-inflammatory cytokines and other immune mediators.[1][2]

Signaling Pathway Overview

The binding of Pam3CSK4 to the TLR1/TLR2 complex triggers a conformational change that recruits intracellular Toll/Interleukin-1 receptor (TIR) domain-containing adaptors, principally MyD88.[2] This leads to the recruitment and activation of IL-1 receptor-associated kinases (IRAKs) and subsequently TNF receptor-associated factor 6 (TRAF6).[2] TRAF6 activation mediates the activation of two major downstream pathways:

-

NF-κB Pathway: Activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκBα), leading to its degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of target genes.[2]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of MAPKs, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), which in turn activate other transcription factors like AP-1.[5]

The concerted activation of these pathways results in the production of a range of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[6]

Quantitative Data Summary

The following tables summarize the typical concentrations and incubation times for Pam3CSK4 in various in vitro assays based on initial studies.

| Parameter | Value | Cell Type/System | Reference |

| EC50 | 0.47 ng/mL | Human TLR1/2 expressing cells | [7][8] |

| Working Concentration | 0.1 - 10 ng/mL | General cell culture | [1] |

| Working Concentration | 10 - 100 ng/mL | Transfected cell lines | [4] |

| Working Concentration | 10 - 300 ng/mL | Cellular assays (biotinylated) | [9] |

| Working Concentration | 100 - 1000 ng/mL | THP-1 cells for tolerance induction | [10] |

| Assay Type | Cell Line/Type | Pam3CSK4 Concentration | Incubation Time | Reference |

| Cytokine Production (ELISA) | Differentiated Macrophages | 50 ng/mL | 2 hours | [4] |

| Cytokine Production (ELISA) | THP-1 cells (re-stimulation) | 1 µg/mL | 24 hours | [11] |

| NF-κB Reporter Assay | Transfected 293 cells | 50 ng/mL | Not specified | [4] |

| NF-κB Reporter Assay | THP-1 cells | 0.01 - 10 µg/mL | 24 hours | [12] |

| MAPK Phosphorylation | THP-1 cells | 1 µg/mL | 30 minutes | [13] |

| MAPK Phosphorylation | Primary Monocytes | 50 ng/mL | 1 hour | [14] |

| Cell Viability/Proliferation | Mouse B cells | 0.5 µg/mL | 2 - 3 days | [7] |

Experimental Protocols

Detailed methodologies for key in vitro experiments with Pam3CSK4 are provided below.

Cell Viability Assay

This protocol is to assess the effect of Pam3CSK4 on cell viability.

-

Cell Seeding: Seed cells (e.g., mouse B cells at 1.5x10^6 cells/mL) in a 96-well plate.[7]

-

Stimulation: Treat cells with the desired concentration of Pam3CSK4 (e.g., 0.5 µg/mL).[7] Include an untreated control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[7]

-

Assessment: Determine cell viability using a standard method such as Trypan Blue exclusion or a commercial viability assay (e.g., EZ-Cytox) according to the manufacturer's instructions.[6][7]

Cytokine Secretion Analysis (ELISA)

This protocol describes the measurement of secreted cytokines in response to Pam3CSK4 stimulation.

-

Cell Seeding: Plate cells (e.g., THP-1 monocytes or primary macrophages) in a 24- or 48-well plate at an appropriate density.

-

Stimulation: Add Pam3CSK4 at the desired concentration (e.g., 50 ng/mL to 1 µg/mL) to the cell cultures.[4][11]

-

Incubation: Incubate for a suitable period to allow for cytokine production and secretion (e.g., 6-24 hours).[4][11]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokine of interest (e.g., TNF-α, IL-6) on the collected supernatants according to the manufacturer's protocol.

NF-κB Activation Reporter Assay (THP-1 Cells)

This protocol is for quantifying NF-κB activation using a THP-1 reporter cell line.

-

Cell Seeding: Seed THP-1 NF-κB reporter cells (e.g., THP1-Lucia™) in a 96-well plate at a density of approximately 5x10^4 cells per well.[15][16]

-

Stimulation: Add a range of Pam3CSK4 concentrations (e.g., 0.01 to 10 µg/mL) to the wells.[12] Include an unstimulated control.

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[12][15]

-

Signal Detection: Measure the reporter gene product (e.g., secreted Lucia luciferase or eGFP expression) according to the cell line and reporter system specifications.[15][16] For secreted reporters, this typically involves transferring a small volume of supernatant to a new plate and adding a detection reagent.

MAPK Phosphorylation Analysis (Western Blot)

This protocol details the detection of phosphorylated MAPK proteins following Pam3CSK4 treatment.

-

Cell Culture and Stimulation: Culture cells (e.g., THP-1) to a suitable confluency and then stimulate with Pam3CSK4 (e.g., 1 µg/mL) for a short duration (e.g., 30 minutes).[5][13]

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[17]

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated forms of MAPKs (e.g., phospho-p38, phospho-JNK).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Important Considerations for this compound

Pam3CSK4 is often supplied as a trifluoroacetate (TFA) salt, which is a byproduct of the peptide synthesis and purification process.[2][18] While often overlooked, residual TFA in the final product can have direct biological effects and interfere with in vitro assays.[1]

-

Cell Viability and Proliferation: TFA has been shown to have a dose-dependent impact on cell proliferation, sometimes causing inhibition at nanomolar concentrations and stimulation at micromolar concentrations.[2][19] For example, TFA has been reported to inhibit the proliferation of osteoblasts and chondrocytes.[19]

-

Assay Interference: The acidic nature of TFA can alter the pH of assay solutions, potentially affecting enzyme activity and other pH-sensitive measurements.[18]

-

Unpredictable Effects: The impact of TFA can be cell-type specific and unpredictable, introducing a confounding variable into experiments.[1][2]

Recommendations for Researchers:

-

Be Aware of the Counter-ion: Always check the product datasheet to confirm the salt form of the Pam3CSK4.

-

Perform Control Experiments: When conducting sensitive cell-based assays, it is advisable to run a control with sodium trifluoroacetate (NaTFA) to assess any potential effects of the TFA counter-ion on the experimental system.[18]

-

Consider Counter-ion Exchange: For highly sensitive applications, it may be necessary to exchange the TFA for a more biologically inert counter-ion, such as hydrochloride (HCl) or acetate.[18][19]

By understanding the core mechanisms of Pam3CSK4 and adhering to rigorous experimental design that accounts for potential confounders like the TFA salt, researchers can effectively utilize this potent TLR1/2 agonist to advance our understanding of innate immunity and develop novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. genscript.com [genscript.com]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. novusbio.com [novusbio.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A20 Is Critical for the Induction of Pam3CSK4-Tolerance in Monocytic THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A human monocytic NF-κB fluorescent reporter cell line for detection of microbial contaminants in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. invivogen.com [invivogen.com]

- 17. A simple method for the preparation of positive samples to preliminarily determine the quality of phosphorylation-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Pam3CSK4 TFA for In Vitro Cell Stimulation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a synthetic, triacylated lipopeptide that serves as a potent and specific agonist for the Toll-like Receptor 2/1 (TLR2/TLR1) heterodimer.[1][2] It mimics the acylated amino terminus of bacterial lipoproteins, which are pathogen-associated molecular patterns (PAMPs) found on the cell walls of both Gram-positive and Gram-negative bacteria.[2][] By activating the TLR2/TLR1 complex, Pam3CSK4 triggers a downstream signaling cascade that results in the robust activation of the innate immune system, making it an invaluable tool for in vitro studies of immune cell activation, inflammation, and adjuvant effects.

The recognition of Pam3CSK4 by the TLR2/TLR1 heterodimer primarily initiates a Myeloid differentiation primary response 88 (MyD88)-dependent signaling pathway.[2][] This cascade involves the recruitment of adaptor proteins and activation of kinases such as IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[] Ultimately, this leads to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1), which translocate to the nucleus and induce the expression of a wide array of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[2][]

This application note provides detailed protocols for the use of Pam3CSK4 trifluoroacetate (TFA) salt for in vitro cell stimulation, methods for analyzing cellular responses, and a summary of expected quantitative outcomes. The TFA salt form of Pam3CSK4 generally offers enhanced water solubility and stability.[4]

Data Presentation

Quantitative data for the use of Pam3CSK4 is summarized below. These values serve as a starting point for experimental design and may require optimization depending on the cell type and specific experimental conditions.

Table 1: Physicochemical Properties of Pam3CSK4 TFA

| Property | Value | Reference |

|---|---|---|

| Full Name | N-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-(R)-cysteinyl-seryl-(lysyl)3-lysine | [2][5] |

| Molecular Formula | C₈₁H₁₅₆N₁₀O₁₃S • 3TFA | [2][5] |

| Molecular Weight | 1852.33 g/mol | [2][5] |

| CAS Number | 112208-01-2 | [2][5] |

| Purity | ≥95% (Validated by UHPLC) | [2] |

| Solubility | 2 mg/mL in water |[2] |

Table 2: Recommended Working Concentrations for In Vitro Stimulation

| Cell Type | Assay | Working Concentration | Incubation Time | Reference |

|---|---|---|---|---|

| Human Monocytes | Cytokine Production (IL-1β, IL-10) | 50 ng/mL | Not specified | [6] |

| Human PBMCs, THP-1 cells | Cytokine Production | 300 ng/mL | 24 hours | [7] |

| Murine B Cells | Proliferation, Activation | 1 µg/mL (1000 ng/mL) | 24 - 96 hours | [8][9] |

| Murine Macrophages (RAW 264.7) | Gene Expression (MCP-1, TF) | 100 ng/mL | Time-dependent | [10] |

| General Use (HEK293-TLR1/2) | TLR1/2 Activation (EC₅₀) | 0.47 ng/mL | Not specified | [1][4] |

| General Use (Cellular Assays) | TLR2 Activation | 0.1 - 10 ng/mL | Not specified |[2] |

Table 3: Expected Cellular Responses to Pam3CSK4 Stimulation

| Response Category | Specific Outcome | Typical Cell Types | Reference |

|---|---|---|---|

| Cytokine Production | Secretion of IL-1β, IL-6, IL-8, TNF-α | Monocytes, Macrophages, Dendritic Cells | [][6] |

| Secretion of IL-10 | Monocytes | [6] | |

| Upregulation of Surface Markers | Increased expression of CD40, CD80, CD86 | B Cells, Monocytes | [6][8] |

| Transcription Factor Activation | Nuclear translocation of NF-κB (p65 subunit) | Macrophages, Monocytes, various others | [2][] |

| Cell Proliferation | Increased proliferation | B Cells | [9][11] |

| Gene Expression | Upregulation of pro-inflammatory genes (e.g., MCP-1) | Macrophages |[10] |

Signaling Pathway and Experimental Workflow

// Pathway connections Pam3CSK4 -> TLR1_TLR2 [label="Binds"]; TLR1 -> TLR1_TLR2 [style=invis]; TLR2 -> TLR1_TLR2 [style=invis]; TLR1_TLR2 -> MyD88 [label="Recruits"]; MyD88 -> IRAKs -> TRAF6 -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB_IkB [label="Inhibits"]; NFkB -> NFkB_IkB; IKK -> NFkB_IkB [label="Degrades IκB"]; NFkB_IkB -> NFkB_nuc [label="Translocates"]; NFkB_nuc -> DNA [label="Binds"]; DNA -> Transcription [label="Initiates"]; } Caption: Pam3CSK4-induced TLR1/TLR2 signaling cascade.

// Nodes start [label="1. Cell Seeding\n(e.g., Macrophages, PBMCs)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reconstitution [label="2. Reconstitute this compound\n(Sterile Water or PBS)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; stimulation [label="3. Cell Stimulation\n(Add Pam3CSK4 to culture)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="4. Incubation\n(e.g., 24 hours at 37°C, 5% CO₂)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; collection [label="5. Sample Collection", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; supernatant [label="6a. Collect Supernatant\n(For secreted proteins)", shape=box]; cells [label="6b. Harvest Cells\n(For intracellular analysis)", shape=box]; elisa [label="7a. Cytokine Analysis\n(ELISA / Multiplex Assay)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; facs [label="7b. Flow Cytometry\n(Surface Marker Staining)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; wb [label="7c. NF-κB Activation Assay\n(Western Blot / Microscopy)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> stimulation; reconstitution -> stimulation; stimulation -> incubation; incubation -> collection; collection -> supernatant [label="Liquid"]; collection -> cells [label="Solid"]; supernatant -> elisa; cells -> facs; cells -> wb; } Caption: Workflow for in vitro cell stimulation and analysis.

Experimental Protocols

Protocol 1: Reconstitution of this compound

Materials:

-

Lyophilized this compound

-

Sterile, endotoxin-free water or Phosphate-Buffered Saline (PBS)

-

Sterile, polypropylene microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

-

Aseptically add the appropriate volume of sterile, endotoxin-free water or PBS to achieve the desired stock concentration. A recommended stock concentration is 1 mg/mL. For a 1 mg vial, add 1 mL of solvent.

-

Vortex gently for 10-15 seconds to fully dissolve the peptide. Ensure no visible particulates remain.

-

The stock solution is now ready for dilution to the final working concentration in cell culture medium.

-

Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (1-2 days), 4°C is acceptable.

Note: While this compound is generally water-soluble, if solubility issues arise, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with sterile water or buffer to the desired concentration.[4]

Protocol 2: Cell Stimulation for Cytokine Production Analysis

This protocol provides a general guideline for stimulating immune cells like human PBMCs or murine macrophages.

Materials:

-

Immune cells of interest (e.g., THP-1 monocytes, primary macrophages)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound stock solution (from Protocol 1)

-

Multi-well cell culture plates (e.g., 96-well, 24-well)

-

ELISA or multiplex bead array kit for cytokines of interest (e.g., IL-6, TNF-α)

Procedure:

-

Cell Seeding: Seed cells into a multi-well plate at a predetermined density. For example, seed THP-1 cells at 1 x 10⁶ cells/mL or PBMCs at 2 x 10⁶ cells/mL. Allow cells to adhere or equilibrate overnight if necessary.

-

Preparation of Stimulant: Dilute the this compound stock solution in complete culture medium to twice the final desired concentration. For a final concentration of 100 ng/mL, prepare a 200 ng/mL solution.

-

Stimulation: Add an equal volume of the 2x Pam3CSK4 solution to the cell-containing wells. For example, add 100 µL of 200 ng/mL solution to wells containing 100 µL of cells in medium. Include a negative control well with medium only (vehicle).

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂. A standard incubation time for cytokine production is 24 hours.[7]

-

Supernatant Collection: After incubation, centrifuge the plate (e.g., at 400 x g for 5 minutes) to pellet the cells.

-

Analysis: Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be analyzed immediately for cytokine levels using ELISA or a multiplex assay, or stored at -80°C for later analysis.

Protocol 3: Analysis of NF-κB Activation by p65 Nuclear Translocation

This protocol outlines the detection of NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus using Western blotting of fractionated cell lysates.

Materials:

-

Cells cultured in 6-well plates

-

This compound stock solution

-

Ice-cold PBS

-

Cell scrapers

-

Nuclear and cytoplasmic extraction kit

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE and Western blot equipment

-

Primary antibodies: anti-p65 (total NF-κB), anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Stimulation: Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency. Stimulate the cells with the desired concentration of Pam3CSK4 (e.g., 100 ng/mL) for a short time course (e.g., 0, 15, 30, and 60 minutes). Unstimulated cells (0 min) serve as the negative control.

-

Cell Lysis and Fractionation:

-

After stimulation, wash the cells twice with ice-cold PBS.

-

Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial extraction kit according to the manufacturer's instructions. Add protease and phosphatase inhibitors to the lysis buffers immediately before use.[12]

-

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) from each nuclear and cytoplasmic extract onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against p65, Lamin B1, and GAPDH.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and develop the blot using a chemiluminescent substrate.

-

-

Analysis:

-

An increase in the p65 signal in the nuclear fraction over time indicates NF-κB activation.

-

Confirm the purity of the fractions by probing for Lamin B1 (should only be in the nuclear fraction) and GAPDH (should primarily be in the cytoplasmic fraction).

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. invivogen.com [invivogen.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. invivogen.com [invivogen.com]

- 6. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Toll-like receptor 1 polymorphism is associated with impaired immune tolerance, dysregulated inflammatory responses to Borrelia burgdorferi, and heightened risk of post-infectious Lyme arthritis [frontiersin.org]

- 8. Combination of poly I:C and Pam3CSK4 enhances activation of B cells in vitro and boosts antibody responses to protein vaccines in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Pam3CSK4 TFA in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the dissolution, preparation, and experimental use of Pam3CSK4 TFA (Trifluoroacetate), a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 2/1 (TLR2/TLR1) heterodimer. Proper handling and preparation of this reagent are crucial for obtaining reliable and reproducible results in immunological and cell-based assays.

Product Information and Storage

Pam3CSK4 is a synthetic analog of the acylated amino terminus of bacterial lipoproteins, which potently activates the pro-inflammatory transcription factor NF-κB.[][2] The trifluoroacetate salt form of Pam3CSK4 generally offers enhanced water solubility and stability compared to the free form, while exhibiting comparable biological activity at equivalent molar concentrations.[3]

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Weight | 1852.33 g/mol | [2][4][5] |

| Chemical Formula | C₈₁H₁₅₆N₁₀O₁₃S • 3TFA | [2][6] |

| Biological Activity | TLR1/2 Agonist | [4][5][7] |

| EC₅₀ (human TLR1/2) | 0.47 ng/mL | [3][4][5][7] |

| Appearance | Lyophilized powder | [8] |

Storage Conditions:

Proper storage is critical to maintain the integrity and activity of this compound.

Table 2: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Source |

| Lyophilized Powder | -20°C | ≥ 4 years | [4][8][9] |

| Stock Solution in Solvent | -80°C | Up to 1 year | [7][9] |

| -20°C | Up to 1 month | [7] |

Store in a dry, sealed container, away from moisture.[9]

Dissolution and Preparation of Stock Solutions

The solubility of this compound can vary depending on the solvent. It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired working concentration for experiments.

Table 3: Solubility of this compound

| Solvent | Solubility | Source |

| Water | 2 mg/mL | [2] |

| 16.67 mg/mL (9 mM) | [9] | |

| 1 mg/mL in physiological water | [6] | |

| DMSO | ≥ 50 mg/mL | [4] |

| Formic Acid | 1 mg/mL | [8] |

Protocol for Reconstitution of this compound:

-

Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination. Use sterile, endotoxin-free reagents and consumables.

-

Solvent Selection: For most cell-based assays, reconstituting in sterile, endotoxin-free water is recommended.[6] For very hydrophobic preparations, a small amount of DMSO can be used initially, followed by dilution with an aqueous buffer.[3]

-

Reconstitution Procedure:

-

Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

-

Add the appropriate volume of sterile, endotoxin-free water to achieve the desired stock concentration (e.g., 1 mg/mL).

-

Gently vortex or pipette to dissolve the powder. Sonication and gentle heating may be used to aid dissolution if necessary.[9]

-

-

Sterilization: If the stock solution is prepared in water, it is advisable to sterilize it by passing it through a 0.22 µm filter before use in cell culture.[7]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.[7][9]

Experimental Protocols

Working Concentration:

The optimal working concentration of this compound will vary depending on the cell type and the specific assay. A typical range is between 0.1 ng/mL and 100 ng/mL.[2][10] A dose-response experiment is recommended to determine the optimal concentration for your specific experimental setup.

General Protocol for Cell Stimulation:

-

Cell Culture: Plate cells at the desired density in appropriate culture medium and allow them to adhere or stabilize overnight.

-

Preparation of Working Solution: Thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired working concentration using pre-warmed, sterile cell culture medium.

-

Cell Stimulation: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.

-

Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours) to allow for cellular activation and response.[10]

-

Downstream Analysis: Following incubation, cells or culture supernatants can be collected for downstream analysis, such as ELISA for cytokine production (e.g., IL-6, TNF-α), flow cytometry for surface marker expression, or western blotting for signaling pathway activation.[11]

Signaling Pathway and Experimental Workflow

Pam3CSK4 Signaling Pathway:

Pam3CSK4 is recognized by a heterodimer of TLR2 and TLR1 at the cell surface.[][2] This recognition event initiates an intracellular signaling cascade through the adaptor protein MyD88, leading to the activation of MAPKs and the transcription factor NF-κB.[][12] This signaling culminates in the production of pro-inflammatory cytokines and chemokines.[][11]

General Experimental Workflow:

The following diagram illustrates a typical workflow for studying the effects of Pam3CSK4 on cultured cells.

References

- 2. invivogen.com [invivogen.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]

- 6. invivogen.com [invivogen.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]

- 10. Pam3CSK4, TLR1 and TLR2 Ligand (NBP2-25297): Novus Biologicals [novusbio.com]

- 11. researchgate.net [researchgate.net]

- 12. A Toll-like receptor 2 ligand, Pam3CSK4, augments interferon-γ-induced nitric oxide production via a physical association between MyD88 and interferon-γ receptor in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Macrophage Stimulation with Pam3CSK4 TFA

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Pam3CSK4, trifluoroacetate salt (TFA), is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. It is a potent and specific agonist for the Toll-like receptor 2/1 (TLR2/TLR1) heterodimer complex. As a key pathogen-associated molecular pattern (PAMP), Pam3CSK4 is an invaluable tool for in vitro and in vivo studies related to innate immunity, inflammation, and host-pathogen interactions. Stimulation of macrophages with Pam3CSK4 TFA activates downstream signaling cascades, leading to the production of pro-inflammatory cytokines and chemokines, and the modulation of various cellular processes. These application notes provide a comprehensive guide to the recommended working concentrations and protocols for utilizing this compound in macrophage research.

Mechanism of Action: TLR2/TLR1 Signaling Pathway

Pam3CSK4 is recognized by the heterodimer of TLR2 and TLR1 on the surface of macrophages[1]. The lipid chains of Pam3CSK4 insert into the hydrophobic pockets of the extracellular domains of TLR2 and TLR1, inducing a conformational change that brings their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity. This dimerization initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway.

The key steps in the signaling pathway are as follows:

-

Recruitment of Adaptor Proteins: The dimerized TIR domains recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter protein (TIRAP).

-

Activation of IRAKs and TRAF6: MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. Activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6).

-

Activation of TAK1 Complex: The IRAK1-TRAF6 complex activates the transforming growth factor-β-activated kinase 1 (TAK1) complex, which also includes TAK1-binding proteins (TAB1, TAB2/3).

-

Activation of NF-κB and MAPK Pathways: Activated TAK1 phosphorylates and activates two major downstream pathways:

-

The IκB kinase (IKK) complex: IKK activation leads to the phosphorylation and subsequent ubiquitination and proteasomal degradation of the inhibitor of κB (IκB). This releases the nuclear factor-κB (NF-κB) transcription factor (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus.

-

Mitogen-activated protein kinases (MAPKs): TAK1 also activates MAPK cascades, including p38 and JNK.

-

-

Gene Expression: In the nucleus, NF-κB and other transcription factors (like AP-1, activated by the MAPK pathway) bind to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other immune-related genes.

Recommended Working Concentration

The optimal working concentration of this compound for macrophage stimulation can vary depending on the macrophage cell type (e.g., primary cells vs. cell lines like RAW 264.7), the specific experimental endpoint being measured, and the desired magnitude of the response. Below is a summary of commonly used concentrations from the literature. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

| Concentration Range | Typical Application | Cell Type Examples | Reference(s) |

| 0.1 - 10 ng/mL | Low-level stimulation, threshold determination | HEK293-TLR2/1, primary monocytes | [2] |

| 50 - 100 ng/mL | Cytokine production (e.g., IL-1β, IL-10), signaling pathway analysis | Primary human monocytes, RAW 264.7 cells | [1][3] |

| 100 ng/mL - 1 µg/mL | Robust cytokine production (e.g., TNF-α), M1 polarization studies | RAW 264.7 cells, THP-1 cells, bone marrow-derived macrophages (BMDMs) | [3] |

| 1 µg/mL - 10 µg/mL | Strong and sustained activation, studies requiring maximal response | RAW 264.7 cells, primary macrophages |

Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for a macrophage stimulation experiment using this compound.

Detailed Experimental Protocols

1. Macrophage Stimulation for Cytokine Analysis (e.g., TNF-α)

This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other plate sizes.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)

-

Sterile, tissue culture-treated 24-well plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding:

-

Seed macrophages into a 24-well plate at a density of 2.5 x 10^5 to 5 x 10^5 cells/mL in 500 µL of complete culture medium per well.

-

Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to adhere and reach a sub-confluent state.

-

-

Preparation of this compound Working Solutions:

-

Thaw the this compound stock solution.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10 ng/mL, 100 ng/mL, 1 µg/mL). Prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

-

Cell Stimulation:

-

Carefully aspirate the old medium from the wells.

-

Gently add 500 µL of the prepared this compound working solutions or the vehicle control to the respective wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for the desired stimulation period (e.g., 4, 8, 12, or 24 hours). A 24-hour incubation is common for robust cytokine production[3].

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the supernatant from each well without disturbing the cell monolayer.

-

The supernatants can be used immediately for ELISA or stored at -80°C for later analysis.

-

2. TNF-α ELISA Protocol

This protocol is a general guideline for a sandwich ELISA. Always refer to the manufacturer's instructions for your specific ELISA kit.

Materials:

-

TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, stop solution, and wash buffer)

-

Collected macrophage culture supernatants

-

Recombinant TNF-α standard

-

96-well ELISA plate

-

Microplate reader

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate with wash buffer.

-

Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

-

Sample and Standard Incubation:

-

Wash the plate.

-

Prepare a standard curve by performing serial dilutions of the recombinant TNF-α standard.

-

Add standards and collected supernatants (undiluted or diluted as necessary) to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate.

-

Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

-

Streptavidin-HRP Incubation:

-

Wash the plate.

-

Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

-

Substrate Development:

-

Wash the plate thoroughly.

-

Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

-

-

Reaction Stopping and Reading:

-

Add stop solution to each well to terminate the reaction. The color will change from blue to yellow.

-

Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.

-

3. Cell Viability Assessment (MTT Assay)

This protocol is for assessing cell viability in a 96-well plate format.

Materials:

-

Macrophages seeded and stimulated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

MTT Addition:

-